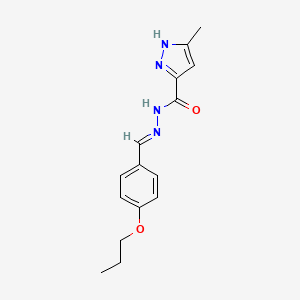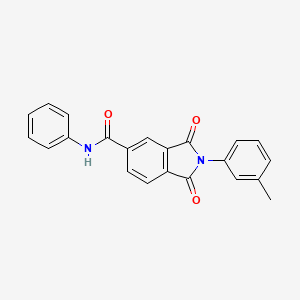
N-(5-chloro-2-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-méthoxyphényl)-1-méthyl-4-nitro-1H-pyrazole-3-carboxamide est un composé organique synthétique caractérisé par sa structure chimique unique, qui comprend un groupe méthoxyphényle substitué par un chlore, un cycle pyrazole substitué par un nitro et un groupe fonctionnel carboxamide. Ce composé est intéressant dans divers domaines de la recherche scientifique en raison de ses activités biologiques potentielles et de ses applications en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(5-chloro-2-méthoxyphényl)-1-méthyl-4-nitro-1H-pyrazole-3-carboxamide implique généralement plusieurs étapes :
Formation du cycle pyrazole : La première étape implique souvent la cyclisation de précurseurs appropriés pour former le cycle pyrazole. Cela peut être réalisé par réaction d’hydrazines avec des 1,3-dicétones en milieu acide ou basique.
Réactions de substitution : Les groupes chloro et méthoxy sont introduits par des réactions de substitution aromatique électrophile. Cela peut impliquer la réaction du dérivé pyrazole avec des agents chlorants comme le chlorure de thionyle et des agents méthoxylant comme le sulfate de diméthyle.
Amidation : La dernière étape implique la formation du groupe carboxamide. Cela peut être réalisé en faisant réagir le dérivé acide carboxylique du pyrazole avec une amine, souvent en utilisant des agents de couplage comme les carbodiimides pour faciliter la réaction.
Méthodes de production industrielle
La production industrielle du N-(5-chloro-2-méthoxyphényl)-1-méthyl-4-nitro-1H-pyrazole-3-carboxamide peut impliquer des voies de synthèse similaires, mais optimisées pour la synthèse à grande échelle. Cela comprend l’utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de techniques de purification évolutives telles que la cristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe méthoxy, conduisant à la formation de dérivés hydroxylés.
Réduction : Le groupe nitro peut être réduit en groupe amino en utilisant des agents réducteurs comme l’hydrogène gazeux en présence d’un catalyseur ou d’hydrure métallique.
Substitution : Le groupe chloro peut participer à des réactions de substitution nucléophile, où il est remplacé par d’autres nucléophiles comme les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Catalyseurs comme le palladium sur carbone (Pd/C) ou le borohydrure de sodium.
Substitution : Nucléophiles comme l’ammoniac, les amines primaires ou les thiols en milieu basique.
Principaux produits
Oxydation : Dérivés hydroxylés.
Réduction : Dérivés pyrazoles aminés.
Substitution : Divers dérivés pyrazoles substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
N-(5-chloro-2-méthoxyphényl)-1-méthyl-4-nitro-1H-pyrazole-3-carboxamide a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant que pharmacophore dans le développement de nouveaux médicaments, en particulier pour ses propriétés anti-inflammatoires, antimicrobiennes et anticancéreuses.
Études biologiques : Le composé est utilisé dans des études pour comprendre son interaction avec des cibles biologiques, telles que les enzymes et les récepteurs.
Biologie chimique : Il sert de composé outil en biologie chimique pour sonder les voies et les mécanismes biologiques.
Applications industrielles : Il peut être utilisé comme intermédiaire dans la synthèse de molécules plus complexes pour les produits pharmaceutiques et les produits agrochimiques.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mécanisme D'action
Le mécanisme d’action du N-(5-chloro-2-méthoxyphényl)-1-méthyl-4-nitro-1H-pyrazole-3-carboxamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe nitro peut participer à des réactions redox, tandis que le groupe carboxamide peut former des liaisons hydrogène avec des macromolécules biologiques, influençant ainsi leur activité. Les groupes chloro et méthoxy peuvent moduler la lipophilie du composé et son affinité de liaison à ses cibles.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(5-chloro-2-hydroxyphényl)-1-méthyl-4-nitro-1H-pyrazole-3-carboxamide
- N-(5-chloro-2-méthoxyphényl)-1-méthyl-4-amino-1H-pyrazole-3-carboxamide
- N-(5-chloro-2-méthoxyphényl)-1-méthyl-4-nitro-1H-pyrazole-3-sulfonamide
Unicité
N-(5-chloro-2-méthoxyphényl)-1-méthyl-4-nitro-1H-pyrazole-3-carboxamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. La présence du groupe nitro, en particulier, peut influencer considérablement sa réactivité et son interaction avec des cibles biologiques par rapport à des composés similaires avec des substituants différents.
Cet aperçu détaillé fournit une compréhension complète du N-(5-chloro-2-méthoxyphényl)-1-méthyl-4-nitro-1H-pyrazole-3-carboxamide, couvrant sa synthèse, ses réactions, ses applications, son mécanisme d’action et sa comparaison avec des composés similaires.
Propriétés
Formule moléculaire |
C12H11ClN4O4 |
|---|---|
Poids moléculaire |
310.69 g/mol |
Nom IUPAC |
N-(5-chloro-2-methoxyphenyl)-1-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11ClN4O4/c1-16-6-9(17(19)20)11(15-16)12(18)14-8-5-7(13)3-4-10(8)21-2/h3-6H,1-2H3,(H,14,18) |
Clé InChI |
ZFOBLHLSAVDIMI-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)C(=O)NC2=C(C=CC(=C2)Cl)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11661610.png)
![ethyl (2Z)-2-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11661613.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11661615.png)
![3-(3-ethoxyphenyl)-N'-[(E)-1-naphthylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661618.png)
![(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B11661631.png)
![2-(1H-Benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B11661638.png)
![N'-[(E)-(3-chlorophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11661643.png)

![(5E)-3-cyclohexyl-5-[3-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11661667.png)
![(5E)-3-ethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11661675.png)
![5-{5-bromo-2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11661686.png)

![[4-bromo-2-(piperidine-1-carbothioyl)phenyl] 4-methyl-3,5-dinitrobenzoate](/img/structure/B11661693.png)
![Methyl 4-({[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11661694.png)
